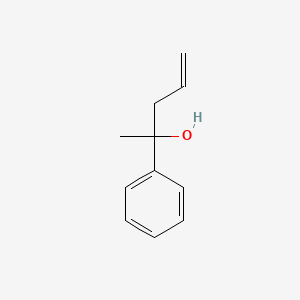

2-Phenyl-4-penten-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELRNEPYFJNSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976569 | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61077-65-4, 4743-74-2 | |

| Record name | 2-Phenyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4743-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-4-penten-2-ol chemical properties and structure

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Properties, Synthesis, and Reactivity

Abstract

This compound is a tertiary allylic alcohol of significant interest in organic synthesis. Its unique structural combination—a tertiary alcohol, a phenyl group, and a terminal alkene—offers a versatile platform for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, a robust protocol for its synthesis, and an exploration of its characteristic reactivity. The content herein is intended for researchers, chemists, and professionals in drug development and materials science who wish to leverage this compound as a strategic synthetic intermediate.

Chemical Identity and Molecular Structure

This compound is characterized by a central quaternary carbon bonded to a phenyl ring, a methyl group, a hydroxyl group, and an allyl group. This structure is fundamental to its chemical behavior, conferring both stability through the phenyl ring and high reactivity via the allylic alcohol and terminal double bond functionalities.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O[1]

-

Molecular Weight: 162.23 g/mol [1]

-

CAS Numbers: 4743-74-2 (most common), 61077-65-4 (NIST)[1][2]

-

InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical State | Liquid | [3] |

| Appearance | Colorless to Yellow to Orange clear liquid | [3] |

| Boiling Point | 100 °C at 17 mmHg | [4] |

| Density | 0.99 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | ~1.53 | [3] |

| Flash Point | 66 °C (Combustible liquid) | [3] |

| pKa (Predicted) | 14.29 ± 0.29 | [4] |

| LogP (Predicted) | 2.47 | [4] |

| Storage Temperature | Room Temperature (<15°C, cool, dark place) | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

-

Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.2-7.5 ppm, integrating to 5H.

-

Vinyl Protons (=CH- and =CH₂): A complex multiplet system between δ 5.0-6.0 ppm. The internal methine proton (=CH-) will appear further downfield and show coupling to the terminal methylene protons.

-

Allylic Methylene Protons (-CH₂-CH=): A doublet adjacent to the vinyl group, expected around δ 2.5-2.8 ppm, integrating to 2H.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet upfield, around δ 1.5 ppm, integrating to 3H.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone and functional groups.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm. The quaternary carbon attached to the alcohol group will be the most downfield.

-

Vinyl Carbons: Two signals in the alkene region, with the terminal =CH₂ appearing around δ 118 ppm and the internal =CH- around δ 135 ppm.

-

Quaternary Alcohol Carbon (C-OH): A signal in the δ 70-80 ppm range.

-

Allylic Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[1]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Alkene): A medium-intensity peak around 1640 cm⁻¹.

-

C=C Stretch (Aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak in the fingerprint region, around 1150-1200 cm⁻¹, corresponding to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z = 162.[1] Key fragmentation patterns would include:

-

Loss of a methyl group (-15): A fragment at m/z = 147.

-

Loss of an allyl group (-41): A prominent fragment at m/z = 121, corresponding to the stable [Ph-C(OH)CH₃]⁺ cation.

-

Loss of water (-18): A fragment at m/z = 144, though this can be a low-intensity peak for tertiary alcohols.

Synthesis: An Experimental Protocol

The most direct and reliable synthesis of this compound is achieved via the nucleophilic addition of an allyl organometallic reagent to acetophenone. The following protocol is based on established Grignard-type reactions, which are foundational in organic chemistry.[4][5]

Reaction: Acetophenone + Allylmagnesium Bromide → this compound

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology

-

Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

-

Reagent Charging: Allylmagnesium bromide (1.1 equivalents, typically 1.0 M in THF) is charged into the reaction flask via cannula transfer. The flask is cooled to 0°C in an ice-water bath.

-

Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added to the dropping funnel. This solution is added dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions like enolization.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using NH₄Cl provides a mildly acidic quench that effectively hydrolyzes the magnesium alkoxide salt without causing acid-catalyzed dehydration of the tertiary alcohol product.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by either vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by its tertiary allylic alcohol moiety. This functionality is prone to reactions involving the formation of a highly stabilized carbocation.

Caption: Key reaction pathways for this compound.

-

Reactions via Carbocation Intermediate: In the presence of acid, the hydroxyl group is readily protonated and departs as water, forming a tertiary allylic carbocation. This intermediate is resonance-stabilized across the phenyl ring and the adjacent double bond, making it highly susceptible to nucleophilic attack (Sₙ1) or elimination (E1).[6] This reactivity allows for the synthesis of various substituted derivatives.

-

Oxidative Cleavage: While tertiary alcohols are generally resistant to oxidation, the allylic nature of this compound permits specific transformations.[7] For instance, cobalt-catalyzed aerobic systems can achieve oxidative cleavage of the C-C bond between the quaternary carbon and the allyl group, regenerating the acetophenone precursor.[8] This can be a strategic de-allylation step in a multi-step synthesis.

-

Cyclization Reactions: Under certain conditions, particularly basic ones, intramolecular cyclization can occur.[9] The hydroxyl group can, for example, participate in reactions leading to the formation of cyclic ethers, leveraging the proximity of the double bond.

-

Alkene Reactions: The terminal double bond can undergo all typical alkene reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, provided that the tertiary alcohol is protected or that reaction conditions are chosen to be chemoselective.

Applications in Research and Drug Development

While direct applications of this compound are not widely documented, its structure makes it a valuable intermediate for several fields:

-

Pharmaceutical Synthesis: The phenylpentanol scaffold is present in various biologically active molecules. This compound can serve as a starting point for creating libraries of derivatives for screening. Related vicinal amino alcohols are of significant interest for developing novel therapeutic agents.[10]

-

Natural Product Synthesis: The tertiary allylic alcohol motif is a key feature in numerous natural products, some of which exhibit anti-cancer properties.[11] This compound can be used as a model system or a building block in the total synthesis of such complex molecules.

-

Fragrance and Flavor Industry: The structurally related aldehyde, 2-phenyl-4-pentenal, is used as a flavoring agent.[12] this compound could be explored as a precursor to new fragrance and flavor compounds through functional group transformations.

Safety and Handling

This compound is classified as a combustible liquid and requires appropriate handling procedures.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 4743-74-2 [chemicalbook.com]

- 3. This compound | 4743-74-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 8. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Phenyl-4-pentenal | C11H12O | CID 562563 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-penten-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenyl-4-penten-2-ol, a tertiary allylic alcohol with applications in organic synthesis and potential use in the fragrance industry. The primary focus of this document is the detailed elucidation of the Grignard reaction between acetophenone and allylmagnesium bromide, a classic and efficient method for the preparation of this compound. Additionally, alternative synthetic strategies, such as the Barbier reaction, are discussed. A thorough characterization of the target molecule is presented, including detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Tertiary Allylic Alcohols

Tertiary allylic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules and natural products. Their unique structural motif, featuring a hydroxyl group on a tertiary carbon adjacent to a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. This compound, the subject of this guide, is a representative member of this class, embodying the synthetic utility and potential for further functionalization inherent to these molecules. A comprehensive understanding of its synthesis and characterization is crucial for its effective application in research and development.

Synthesis of this compound: A Detailed Exploration

The most common and reliable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to attack the electrophilic carbon of a carbonyl group.[1] In this case, allylmagnesium bromide acts as the nucleophile, and acetophenone serves as the electrophilic ketone.

The Grignard Reaction: Mechanism and Rationale

The Grignard synthesis of this compound proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone.

Stage 1: Formation of Allylmagnesium Bromide

Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming the highly nucleophilic allylmagnesium bromide.

Stage 2: Nucleophilic Addition to Acetophenone

The allylmagnesium bromide then attacks the electrophilic carbonyl carbon of acetophenone. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

Stage 3: Aqueous Work-up

The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or saturated ammonium chloride) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[2]

Diagram 1: Grignard Reaction Mechanism

Caption: The reaction pathway for the Grignard synthesis of this compound.

Detailed Experimental Protocol for Grignard Synthesis

This protocol provides a step-by-step guide for the synthesis of this compound. Crucially, all glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. [3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Allyl Bromide | 120.99 | 12.1 g (8.8 mL) | 0.10 |

| Acetophenone | 120.15 | 12.0 g (11.6 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| Saturated NH₄Cl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 5 mL) of the allyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[4]

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the freshly prepared allylmagnesium bromide solution in an ice-water bath.

-

Prepare a solution of acetophenone in 30 mL of anhydrous diethyl ether in a separate dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2]

-

Diagram 2: Experimental Workflow for Grignard Synthesis

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Alternative Synthetic Route: The Barbier Reaction

The Barbier reaction offers a one-pot alternative to the Grignard synthesis.[4] In this procedure, the organometallic reagent is generated in situ in the presence of the carbonyl compound.[5] This method can be advantageous due to its operational simplicity.

Reaction Scheme:

A mixture of allyl bromide, acetophenone, and a metal such as zinc or indium is stirred in a suitable solvent.[5] The metal facilitates the formation of an organometallic intermediate that immediately reacts with the ketone to form the tertiary alcohol.

While the Barbier reaction can be more tolerant to certain functional groups and reaction conditions, yields can sometimes be lower than the corresponding Grignard reaction.[6]

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.

-

Aromatic Protons: A multiplet in the region of δ 7.2-7.5 ppm corresponding to the five protons on the phenyl ring.

-

Vinyl Protons: A multiplet in the region of δ 5.0-6.0 ppm for the three protons of the allyl group. The terminal =CH₂ protons will likely appear as two separate signals due to their different chemical environments, and the internal -CH= proton will be a multiplet due to coupling with the adjacent protons.

-

Allylic Protons: A doublet of doublets around δ 2.5-2.7 ppm for the two protons on the carbon adjacent to the double bond.

-

Hydroxyl Proton: A broad singlet that can appear over a wide range of chemical shifts, typically between δ 1.5-4.0 ppm, depending on the concentration and solvent.

-

Methyl Protons: A singlet around δ 1.5 ppm corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Several signals in the region of δ 125-145 ppm.

-

Vinyl Carbons: Two signals in the region of δ 118-135 ppm for the two carbons of the double bond.

-

Quaternary Carbon: A signal around δ 75 ppm for the carbon bearing the hydroxyl group and the phenyl group.

-

Allylic Carbon: A signal around δ 45 ppm for the methylene carbon.

-

Methyl Carbon: A signal around δ 30 ppm for the methyl carbon.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | 7.2-7.5 | m | 5H, Ar-H |

| Vinyl | 5.7-5.9 | m | 1H, -CH=CH₂ |

| Vinyl | 5.0-5.2 | m | 2H, -CH=CH₂ |

| Allylic | 2.5-2.7 | dd | 2H, -CH₂- |

| Hydroxyl | 1.5-4.0 | br s | 1H, -OH |

| Methyl | ~1.5 | s | 3H, -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic | 145 | C (quaternary) | |

| Aromatic | 128 | CH | |

| Aromatic | 127 | CH | |

| Aromatic | 125 | CH | |

| Vinyl | 134 | -CH= | |

| Vinyl | 118 | =CH₂ | |

| Quaternary | 75 | C-OH | |

| Allylic | 45 | -CH₂- | |

| Methyl | 30 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[7]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

-

C-H Stretch (sp²): A sharp absorption band slightly above 3000 cm⁻¹ corresponds to the C-H bonds of the aromatic ring and the vinyl group.

-

C-H Stretch (sp³): A sharp absorption band slightly below 3000 cm⁻¹ corresponds to the C-H bonds of the methyl and methylene groups.

-

C=C Stretch (alkene): A medium intensity absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond.

-

C=C Stretch (aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the carbon-oxygen single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will likely include peaks corresponding to the loss of a methyl group (m/z = 147), a water molecule (m/z = 144), and an allyl group (m/z = 121). The base peak is often observed at m/z = 121, resulting from the stable benzylic cation formed after the loss of the allyl group.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further transformations at the hydroxyl group and the double bond. While specific industrial applications of this compound are not extensively documented, related aryl alkyl alcohols are utilized in the fragrance industry.[6][8] Further research could explore its potential as a precursor for the synthesis of novel fragrances, pharmaceuticals, or other fine chemicals.

Safety and Handling

Reagents:

-

Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood and avoid open flames.

-

Allyl Bromide: Toxic and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Grignard Reagents: Highly reactive and moisture-sensitive. Handle under an inert atmosphere.

Product:

-

This compound: Assumed to be a combustible liquid.[9] Handle with standard laboratory safety precautions.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The Grignard reaction stands as a robust and efficient method for its preparation, while the Barbier reaction offers a viable one-pot alternative. The comprehensive spectroscopic analysis presented herein provides the necessary tools for the unambiguous identification and purity assessment of the final product. It is anticipated that this guide will serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this and related tertiary allylic alcohols.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Barbier reaction - Wikipedia [en.wikipedia.org]

- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound [webbook.nist.gov]

- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 9. This compound | 4743-74-2 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Phenyl-4-penten-2-ol

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol of significant interest in synthetic organic chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a phenyl ring, a tertiary alcohol, and a terminal alkene. Each of these moieties imparts characteristic signals in their respective spectroscopic analyses, allowing for a detailed structural confirmation. The strategic application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecular architecture and connectivity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation of chemical shifts, integration values, and splitting patterns allows for the unambiguous assignment of each proton.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.50 | m | 5H | Ar-H |

| 5.75 | ddt | 1H | -CH=CH₂ |

| 5.10 | d | 1H | -CH=CH₂ (trans) |

| 5.05 | d | 1H | -CH=CH₂ (cis) |

| 2.50 | d | 2H | -CH₂- |

| 2.10 | s | 1H | -OH |

| 1.55 | s | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons (7.20-7.50 ppm): The complex multiplet in this region integrates to five protons, characteristic of a monosubstituted benzene ring.

-

Vinylic Protons (5.05-5.75 ppm): The terminal alkene group gives rise to three distinct signals. The proton on the internal carbon of the double bond (-CH=) appears as a doublet of doublets of triplets (ddt) due to coupling with the geminal and cis/trans vinylic protons, as well as the adjacent methylene protons. The two terminal vinylic protons (=CH₂) are diastereotopic and appear as distinct doublets.

-

Allylic Protons (2.50 ppm): The two protons of the methylene group adjacent to the double bond appear as a doublet, integrating to two protons.

-

Hydroxyl Proton (2.10 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

Methyl Protons (1.55 ppm): The three protons of the methyl group attached to the tertiary carbon bearing the hydroxyl group appear as a sharp singlet, integrating to three protons.

Experimental Protocol (¹H NMR):

A sample of this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, are employed.

Caption: A typical workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | Ar-C (quaternary) |

| 134.0 | -CH=CH₂ |

| 128.0 | Ar-CH |

| 126.5 | Ar-CH |

| 125.0 | Ar-CH |

| 119.0 | -CH=CH₂ |

| 75.0 | C-OH (quaternary) |

| 48.0 | -CH₂- |

| 29.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons (125.0-147.5 ppm): The signals for the six carbons of the phenyl group appear in this region. The quaternary carbon attached to the rest of the molecule is observed at the most downfield position (147.5 ppm). The other three signals correspond to the protonated aromatic carbons.

-

Vinylic Carbons (119.0 and 134.0 ppm): The two carbons of the double bond are observed at these chemical shifts.

-

Tertiary Alcohol Carbon (75.0 ppm): The quaternary carbon atom bonded to the hydroxyl group and the phenyl group appears at this characteristic downfield position.

-

Allylic Carbon (48.0 ppm): The methylene carbon adjacent to the double bond is observed here.

-

Methyl Carbon (29.0 ppm): The carbon of the methyl group gives a signal in the aliphatic region.

Experimental Protocol (¹³C NMR):

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. The IR spectrum of this compound is available in the NIST Chemistry WebBook[1].

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| 3080, 3060, 3030 | Medium | C-H stretch (aromatic and vinylic) |

| 2980, 2930 | Medium | C-H stretch (aliphatic) |

| 1640 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1445 | Medium-Weak | C=C stretch (aromatic ring) |

| 995, 915 | Strong | =C-H bend (alkene out-of-plane) |

| 760, 700 | Strong | C-H bend (monosubstituted benzene) |

Interpretation:

-

O-H Stretch (~3400 cm⁻¹): The strong, broad absorption in this region is a definitive indication of the presence of an alcohol hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches (2930-3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic and vinylic systems, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.

-

C=C Stretches (1600-1640 cm⁻¹): The peak at 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond of the alkene. The absorptions at 1600, 1495, and 1445 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

Alkene C-H Bends (915 and 995 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane bending vibrations of the C-H bonds of a terminal alkene.

-

Aromatic C-H Bends (700 and 760 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene ring.

Experimental Protocol (IR):

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The mass spectrum of this compound is available in the NIST Chemistry WebBook[2].

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | Low | M⁺ (Molecular Ion) |

| 147 | Moderate | [M - CH₃]⁺ |

| 121 | High | [M - C₃H₅]⁺ (loss of allyl radical) or [C₆H₅COHCH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

| 43 | High | [CH₃CO]⁺ or [C₃H₇]⁺ |

Interpretation:

The molecular ion peak (M⁺) at m/z 162 confirms the molecular weight of the compound (C₁₁H₁₄O). The fragmentation pattern is consistent with the structure of a tertiary benzylic and allylic alcohol.

-

Loss of a Methyl Group (m/z 147): The peak at m/z 147 results from the loss of a methyl radical from the molecular ion.

-

Alpha-Cleavage (m/z 121): A prominent peak at m/z 121 is likely due to the cleavage of the bond between the tertiary carbon and the allylic group, resulting in the loss of an allyl radical (•C₃H₅). This forms a stable, resonance-stabilized oxonium ion.

-

Formation of Benzoyl Cation (m/z 105): The intense peak at m/z 105 is characteristic of compounds containing a benzoyl moiety and is likely formed through a rearrangement and fragmentation process.

-

Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, a common fragment in the mass spectra of aromatic compounds.

-

Base Peak (m/z 43): The base peak at m/z 43 could be attributed to an acylium ion [CH₃CO]⁺ or an isopropyl cation [C₃H₇]⁺, formed through further fragmentation.

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocol (MS):

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The characteristic signals for the phenyl, tertiary alcohol, and terminal alkene functionalities are all clearly observed and interpretable. This comprehensive guide serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.

References

1H NMR spectral analysis of 2-Phenyl-4-penten-2-ol

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Phenyl-4-penten-2-ol

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a tertiary alcohol featuring both aromatic and vinylic functionalities. We will deconstruct the molecule's proton environments, predict the corresponding spectral features—chemical shift, integration, and multiplicity—and outline a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₄O) is a molecule that presents a rich tapestry of proton environments, making it an excellent subject for ¹H NMR analysis.[1][2] Its structure incorporates a tertiary alcohol, a phenyl group, and a terminal alkene. Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of nearby protons, resulting in a characteristic and interpretable NMR spectrum. Understanding this spectrum is key to confirming the molecule's identity and purity.

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, will align with an external magnetic field.[3] The absorption of radiofrequency radiation can induce a "spin flip" to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[4] Furthermore, the magnetic fields of neighboring protons can influence each other, leading to signal splitting (spin-spin coupling), which provides valuable information about the connectivity of atoms.[3]

Figure 1: Structure of this compound with proton environments labeled (a-i).

Predicted ¹H NMR Spectral Parameters

A detailed prediction of the ¹H NMR spectrum requires analyzing each unique proton environment. The electron-withdrawing and anisotropic effects of the phenyl, hydroxyl, and vinyl groups create a dispersed and highly informative spectrum.

Proton Environment Analysis

-

Methyl Protons (a): These three protons are attached to a tertiary carbon bearing an oxygen and a phenyl group. They are equivalent and have no adjacent protons, so they will appear as a singlet.

-

Hydroxyl Proton (b): This proton is attached to oxygen. Its chemical shift is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange, which averages out coupling to neighboring protons.[5]

-

Allylic Methylene Protons (c): These two protons are adjacent to the vinyl group. They are chemically equivalent but will be split by the neighboring vinyl proton (d).

-

Vinylic Protons (d, e, f): These three protons are on the carbon-carbon double bond. They are all chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling.

-

Proton (d): Coupled to the allylic protons (c) and the two other vinylic protons (e, f).

-

Proton (e): Geminal to proton (f) and cis to proton (d).

-

Proton (f): Geminal to proton (e) and trans to proton (d).

-

-

Aromatic Protons (g, h, i): The five protons on the phenyl ring are not all equivalent. Protons ortho to the substituent (g) will be different from the meta (h) and para (i) protons. They typically appear as a complex multiplet in the aromatic region of the spectrum.

Quantitative Data Summary

The predicted spectral parameters are summarized in the table below. Chemical shift ranges are based on established values for similar functional groups.[3][6][7][8][9] Coupling constants (J) are predicted based on typical values for vicinal, geminal, cis, and trans relationships.[10][11][12]

| Label | Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| a | -CH₃ | 3H | 1.5 - 1.7 | Singlet (s) | N/A |

| b | -OH | 1H | 1.5 - 4.0 (variable) | Broad Singlet (br s) | N/A |

| c | Allylic -CH₂- | 2H | 2.6 - 2.8 | Doublet (d) | ³Jcd ≈ 7-8 |

| d | Vinylic -CH= | 1H | 5.7 - 6.0 | Multiplet (m) or ddt | ³Jcd ≈ 7-8, ³Jde(cis) ≈ 10-12, ³Jdf(trans) ≈ 15-18 |

| e | Vinylic =CH₂ | 1H | 5.0 - 5.2 | Multiplet (m) or dd | ³Jde(cis) ≈ 10-12, ²Jef(gem) ≈ 1-3 |

| f | Vinylic =CH₂ | 1H | 5.2 - 5.4 | Multiplet (m) or dd | ³Jdf(trans) ≈ 15-18, ²Jef(gem) ≈ 1-3 |

| g,h,i | Aromatic Ar-H | 5H | 7.2 - 7.5 | Multiplet (m) | ortho, meta, para couplings |

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps describe a field-proven methodology.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Reference Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4] In many commercial deuterated solvents, TMS is already included.

-

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

D₂O Shake for Hydroxyl Proton Confirmation

The signal for the hydroxyl proton (b) can be definitively identified using a deuterium exchange experiment.[5]

-

Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.

-

Add D₂O: Remove the NMR tube from the spectrometer, add one to two drops of deuterium oxide (D₂O), and cap the tube.

-

Mix: Gently shake the tube to mix the layers. The hydroxyl proton (-OH) will exchange with deuterium from D₂O to form -OD.

-

Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity, confirming its assignment.

Figure 2: Standard workflow for ¹H NMR spectral acquisition and analysis.

In-depth Spectral Interpretation

The true power of NMR lies in the detailed analysis of the acquired spectrum, where predicted patterns are matched to observed signals.

The Aromatic and Aliphatic Singlets

-

Aromatic Region (δ 7.2-7.5): The five protons on the phenyl ring will produce a complex multiplet. The electronic environment of the ortho, meta, and para protons are slightly different, but often their signals overlap, especially on lower-field instruments, resulting in a single, complex signal integrating to 5H.

-

Methyl Singlet (a, δ ~1.6 ppm): The signal for the methyl group is expected to be a sharp singlet integrating to 3H. Its upfield position is characteristic of alkyl protons, though it is slightly deshielded by the adjacent phenyl and hydroxyl groups.

The Allylic-Vinylic System: A Network of Couplings

This is the most structurally informative region of the spectrum. The spin-spin coupling between protons c, d, e, and f provides unambiguous evidence for the 4-penten-2-ol substructure.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Phenyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Profile and Significance of 2-Phenyl-4-penten-2-ol

This compound is a tertiary allylic alcohol characterized by the presence of a phenyl group, a hydroxyl group on a tertiary carbon, and a terminal double bond. Its unique structural amalgamation of benzylic, tertiary, and allylic alcohol functionalities imparts a complex reactivity profile, making it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The stability of such a molecule is of paramount importance, as its degradation can lead to the formation of impurities that may affect the quality, safety, and efficacy of a final product. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound under various stress conditions, underpinned by established chemical principles and supported by authoritative literature. We will delve into the mechanistic rationale behind its anticipated degradation and provide field-proven insights into the design and execution of stability studies.

Anticipated Degradation Pathways of this compound

The structural features of this compound suggest a susceptibility to several degradation pathways, including acid-catalyzed dehydration and rearrangement, oxidation, thermal decomposition, photolytic degradation, and base-catalyzed isomerization. A thorough understanding of these pathways is crucial for developing stable formulations and robust analytical methods.

Acid-Catalyzed Degradation: Dehydration and Rearrangement

Under acidic conditions, tertiary alcohols are highly prone to dehydration via an E1 elimination mechanism.[1] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a relatively stable tertiary benzylic carbocation. This carbocation can then undergo rearrangement to form a more stable conjugated system before losing a proton to yield a mixture of isomeric dienes.

Proposed Mechanism:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acidic medium.

-

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary benzylic carbocation.

-

Rearrangement and Deprotonation: The carbocation can lose a proton from an adjacent carbon to form a double bond. Due to the potential for conjugation with the phenyl ring and the existing double bond, a mixture of conjugated dienes is the expected major product. Zaitsev's rule suggests that the most substituted, and therefore most stable, alkene will be the major product.[1]

Potential Degradation Products:

-

(E/Z)-2-Phenylpenta-1,3-diene

-

(E/Z)-2-Phenylpenta-1,4-diene (less likely due to lack of conjugation)

-

Other rearranged isomeric dienes

Diagram: Acid-Catalyzed Dehydration of this compound

Caption: Proposed E1 mechanism for acid-catalyzed dehydration.

Oxidative Degradation

The allylic and benzylic nature of the alcohol, along with the presence of a carbon-carbon double bond, makes this compound susceptible to oxidative degradation.[2][3][4][5][6] The course of the reaction is highly dependent on the nature of the oxidizing agent.

-

Mild Oxidation: Mild oxidizing agents may selectively oxidize the secondary alcohol that could be formed through a 1,3-isomerization of the tertiary allylic alcohol, leading to the corresponding α,β-unsaturated ketone.[7]

-

Strong Oxidation (e.g., Potassium Permanganate, Ozone): Strong oxidizing agents can lead to the cleavage of the carbon-carbon double bond.[2][3][5][6] Ozonolysis followed by a reductive work-up would yield a ketone (acetophenone) and formaldehyde. An oxidative work-up would yield acetophenone and formic acid (which could be further oxidized to carbon dioxide). Hot, acidic, or basic potassium permanganate would cleave the double bond to yield acetophenone and, depending on the conditions, formic acid or carbon dioxide.[2][3] The benzylic position is also susceptible to oxidation by strong oxidizing agents like KMnO4, which could potentially lead to cleavage of the alkyl chain and formation of benzoic acid.[4]

-

Radical Oxidation: The allylic and benzylic positions are prone to hydrogen atom abstraction by radical species, which can initiate a cascade of oxidative reactions, especially in the presence of oxygen (autoxidation).

Potential Degradation Products:

-

2-Phenylpent-4-en-2-one (from isomerization then oxidation)

-

Acetophenone

-

Formaldehyde/Formic Acid/Carbon Dioxide

-

Benzoic Acid

Diagram: Oxidative Degradation Pathways

Caption: Potential outcomes of oxidative stress.

Thermal Degradation

Potential Degradation Products:

-

Isomeric dienes (from dehydration)

-

Styrene and other aromatic fragments

-

Smaller alkenes and alkanes

Photolytic Degradation

The presence of a phenyl group and a double bond suggests that this compound may be susceptible to photolytic degradation. Aromatic compounds and alkenes can absorb UV radiation, leading to electronically excited states that can undergo various reactions.[7][8][9][10][11]

-

Isomerization: Photo-induced cis-trans isomerization of the double bond is possible, although in this terminal alkene, it is not applicable. However, photochemical tautomerization of the conjugated alkene that could be formed from dehydration is a possibility.[9]

-

Cyclization: Intramolecular photocyclization reactions are also known for compounds with appropriately positioned phenyl and alkene groups.[11]

-

Photo-oxidation: In the presence of oxygen and a photosensitizer, singlet oxygen can be generated, which can react with the alkene moiety to form hydroperoxides, potentially leading to further degradation.

Potential Degradation Products:

-

Isomeric compounds

-

Cyclized products

-

Photo-oxidation products (e.g., hydroperoxides, ketones)

Base-Catalyzed Degradation

While tertiary alcohols are generally stable in basic conditions, the allylic nature of this compound introduces the possibility of base-catalyzed isomerization.[8][9][10] A strong base can deprotonate the hydroxyl group, and the resulting alkoxide can undergo a[8][10]-proton shift (tautomerization) to form an enolate, which upon protonation would yield a ketone.

Proposed Mechanism:

-

Deprotonation: A strong base removes the proton from the hydroxyl group to form an alkoxide.

-

Isomerization: The allylic anion can undergo rearrangement.

-

Protonation: The rearranged intermediate is protonated to give the more stable ketone.

Potential Degradation Product:

-

2-Phenylpentan-2-one

Diagram: Base-Catalyzed Isomerization

Caption: Proposed mechanism for base-catalyzed isomerization.

Experimental Protocols for Forced Degradation Studies

A forced degradation study should be designed to achieve 5-20% degradation of the drug substance to provide sufficient amounts of degradation products for identification and analytical method validation, as recommended by ICH guidelines.[7][8][9][10][11]

Table 1: Recommended Stress Conditions for Forced Degradation of this compound

| Stress Condition | Reagent and Concentration | Temperature | Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Dehydration, Rearrangement |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours | Isomerization |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Oxidation, Cleavage |

| Thermal | Dry Heat | 80°C | 48-96 hours | Dehydration, Decomposition |

| Photolytic | ICH Option 1 or 2 | Room Temp. | As per ICH Q1B | Isomerization, Photo-oxidation |

Step-by-Step Methodology for a Forced Degradation Study

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of the respective acid or base solution to the sample vial. Heat as specified in Table 1. At designated time points, withdraw samples, neutralize with an equivalent amount of base or acid, and dilute with the mobile phase for analysis.

-

Oxidation: Add the oxidizing agent to the sample vial and keep it at room temperature. Monitor the reaction progress at various time points.

-

Thermal Degradation: Store the solid drug substance in a temperature-controlled oven. For solutions, store the vials in the oven. At specified intervals, dissolve the solid in a suitable solvent or dilute the solution for analysis.

-

Photolytic Degradation: Expose the solid drug substance and its solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analytical Methodologies:

-

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated.

-

HPLC-UV/MS: This is the primary technique for separating and quantifying the parent compound and its degradation products.

-

Column: A C18 column is a good starting point, but a Phenyl column may offer better selectivity for the aromatic parent compound and its potential isomeric degradation products.[12][13][14][15]

-

Mobile Phase: A gradient elution with acetonitrile and water (with a modifier like formic acid or ammonium acetate for MS compatibility) is recommended.

-

Detection: A photodiode array (PDA) detector can be used to assess peak purity, while a mass spectrometer (MS) is essential for the identification of degradation products by providing mass-to-charge ratio information.

-

-

GC-MS: This technique is suitable for analyzing volatile degradation products and for thermally labile compounds.

-

Derivatization: For the analysis of the parent alcohol and any potential alcoholic degradation products, silylation (e.g., with MSTFA) is often necessary to increase volatility and thermal stability.[16][17][18][19][20]

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable.

-

Analysis: The mass spectra of the separated components can be compared with spectral libraries for identification.

-

-

Diagram: Experimental Workflow for Forced Degradation Study

Caption: A systematic approach to forced degradation studies.

Conclusion and Future Perspectives

The stability of this compound is governed by the interplay of its tertiary, allylic, and benzylic alcohol functionalities. This guide has outlined the most probable degradation pathways under various stress conditions, providing a scientifically grounded framework for researchers and drug development professionals. The primary degradation routes are anticipated to be acid-catalyzed dehydration leading to conjugated dienes and oxidative degradation leading to ketones and cleavage products. Thermal, photolytic, and base-catalyzed pathways also represent potential liabilities that must be investigated.

A systematic forced degradation study, as detailed in this guide, is indispensable for elucidating these pathways, identifying potential degradation products, and developing and validating a robust, stability-indicating analytical method. The insights gained from such studies are fundamental to ensuring the quality, safety, and efficacy of any product derived from this versatile chemical intermediate. Further research involving detailed mechanistic studies and the isolation and characterization of degradation products will provide a more complete understanding of the stability profile of this compound.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. uhplcs.com [uhplcs.com]

- 15. Phenyl column - Chromatography Forum [chromforum.org]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural investigation of phenols and alcohols using silylation and gas chromatography | Semantic Scholar [semanticscholar.org]

Navigating the Reactivity of the Vinyl Group in 2-Phenyl-4-penten-2-ol: An In-depth Technical Guide

Abstract

2-Phenyl-4-penten-2-ol is a homoallylic alcohol that presents a fascinating case study in chemical reactivity, largely dictated by the interplay between its vinyl, tertiary alcohol, and phenyl functionalities. The terminal alkene, or vinyl group, is the primary locus of reactivity, susceptible to a wide range of transformations including electrophilic additions, oxidations, and reductions. However, the outcomes of these reactions are profoundly influenced by the neighboring tertiary hydroxyl and phenyl groups. These groups can exert significant steric and electronic effects, including anchimeric assistance (neighboring group participation) by the phenyl ring, which can alter reaction rates and stereochemical pathways. This technical guide provides a comprehensive exploration of the vinyl group's reactivity in this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, providing a predictive framework for the chemical behavior of this versatile molecule.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a tertiary homoallylic alcohol, a structural motif that bestows upon it a unique reactivity profile. The molecule's core consists of a five-carbon chain with a phenyl group and a hydroxyl group at the 2-position, and a terminal double bond (vinyl group) between carbons 4 and 5.

The vinyl group, with its electron-rich π-system, is the principal site for a variety of addition reactions. However, its reactivity is not considered in isolation. The proximate tertiary alcohol and the phenyl group at the C2 position play crucial roles in directing the course of these reactions. The hydroxyl group can act as a directing group in certain oxidations, while the phenyl group can participate as a neighboring group in reactions that proceed through carbocationic intermediates, leading to stabilized transition states and potentially rearranged products.[1][2]

This guide will systematically explore the key reactions of the vinyl group in this compound, providing both the theoretical framework and practical protocols for its synthetic manipulation.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the Grignard reaction between acetophenone and allylmagnesium bromide. This method is efficient and provides the target molecule in good yield.

Experimental Protocol: Grignard Synthesis

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of acetophenone in anhydrous diethyl ether is added dropwise with stirring.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Electrophilic Addition Reactions of the Vinyl Group

The vinyl group of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is a key consideration, with the potential for both Markovnikov and anti-Markovnikov products depending on the reaction conditions. Furthermore, the presence of the phenyl group can lead to the formation of a stabilized phenonium ion intermediate in certain reactions, influencing the stereochemical outcome.[3][4]

Oxymercuration-Demercuration: Markovnikov Hydration

Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of the vinyl group, yielding 2-phenylpentane-2,5-diol. This two-step process avoids the carbocation rearrangements that can occur under strongly acidic hydration conditions.

Mechanism Overview:

The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of water at the more substituted carbon (C4). Subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom.

Diagram: Oxymercuration-Demercuration Workflow

Caption: Workflow for the oxymercuration-demercuration of this compound.

Experimental Protocol: Oxymercuration-Demercuration

-

Oxymercuration: To a solution of this compound in a 1:1 mixture of tetrahydrofuran and water, add mercury(II) acetate. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Demercuration: Cool the reaction mixture to 0 °C and add a solution of sodium borohydride in aqueous sodium hydroxide.

-

Work-up and Isolation: After the reaction is complete, the mixture is filtered to remove mercury metal. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to give the crude diol.

-

Purification: The product can be purified by column chromatography or recrystallization.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

To achieve anti-Markovnikov hydration of the vinyl group, yielding 2-phenylpentane-1,2-diol, hydroboration-oxidation is the method of choice. This reaction proceeds with syn-stereochemistry.

Mechanism Overview:

Borane (usually as a complex with THF) adds to the double bond in a concerted, four-centered transition state. The boron atom adds to the less sterically hindered terminal carbon (C5), and a hydride is delivered to the internal carbon (C4). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Oxidation: Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Work-up and Isolation: Stir the mixture at room temperature for a few hours, then extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting diol is purified by column chromatography.

Oxidation of the Vinyl Group

The vinyl group can be selectively oxidized to form various functional groups, with the tertiary alcohol potentially influencing the stereochemical outcome.

Epoxidation

Epoxidation of the vinyl group yields 2-(2,3-epoxypropyl)-2-phenylpropan-2-ol. For stereoselective epoxidation, the Sharpless asymmetric epoxidation is a powerful tool for allylic alcohols, though its efficiency with homoallylic alcohols can be lower.[5] Given the homoallylic nature of this compound, the directing effect of the hydroxyl group is less pronounced than in allylic systems.

Diagram: Sharpless Asymmetric Epoxidation Principle

References

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Stereochemistry of 2-Phenyl-4-penten-2-ol

An In-Depth Technical Guide to the

Prepared by: A Senior Application Scientist

Abstract

The stereochemical properties of chiral molecules are of paramount importance in the fields of synthetic chemistry, materials science, and pharmacology. 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol, possesses a single stereocenter, making it a valuable chiral building block. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its stereoisomeric forms, established synthetic routes for both racemic and enantiomerically-enriched samples, and the analytical techniques essential for stereochemical assignment and quantification. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of a Single Chiral Center

This compound is a molecule characterized by the chemical formula C₁₁H₁₄O.[1] Its structure features a tertiary alcohol at the C2 position, which is also a stereocenter. This carbon is bonded to four distinct substituents: a phenyl group, a methyl group, a hydroxyl group, and an allyl group. The presence of this single chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of such enantiomers can dramatically influence their interaction with other chiral entities, a principle of fundamental importance in drug development. A drug's therapeutic effect is often elicited by its binding to a specific chiral receptor or enzyme active site. Consequently, one enantiomer may exhibit high efficacy while its mirror image could be inactive or, in some cases, induce harmful side effects. Therefore, the ability to selectively synthesize and analytically verify the stereochemical purity of molecules like this compound is a critical skill in modern chemical science.

Stereoisomers of this compound

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the C2 stereocenter. The priorities of the four groups attached to the chiral carbon are as follows:

-

-OH (highest atomic number directly attached)

-

-C₆H₅ (phenyl group)

-

-CH₂CH=CH₂ (allyl group)

-

-CH₃ (methyl group)

Based on the spatial arrangement of these groups, the two enantiomers are designated as (R)-2-phenyl-4-penten-2-ol and (S)-2-phenyl-4-penten-2-ol.

Figure 1: Enantiomers of this compound.

Synthesis of this compound

The synthesis of this tertiary alcohol can be approached through methods that yield either a racemic mixture or, with greater sophistication, an enantiomerically enriched product.

Racemic Synthesis via Grignard Reaction

A reliable and straightforward method for producing a racemic mixture (a 1:1 ratio of R and S enantiomers) is the Grignard reaction. This involves the nucleophilic addition of an allyl organometallic reagent to acetophenone. Allylmagnesium bromide is a common choice for this transformation.

Causality: The carbonyl carbon of acetophenone is electrophilic and planar (sp² hybridized). The nucleophilic allyl Grignard reagent can attack from either face of the plane with equal probability. This non-discriminatory attack leads to the formation of both (R) and (S) enantiomers in equal amounts, resulting in a racemic product.

Figure 2: General workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide (1.1 eq) in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of acetophenone (1.0 eq) in anhydrous ether dropwise. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone spot has disappeared.

-

Workup (Quenching): Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure racemic this compound.

Enantioselective Synthesis Approaches

Stereochemical Analysis and Characterization

Once synthesized, determining the stereochemical outcome is crucial. This involves separating the enantiomers or converting them into diastereomers that can be distinguished by standard analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.

Causality: The CSP is itself enantiomerically pure. As the racemic analyte passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Figure 3: Principle of enantiomeric separation by chiral HPLC.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound (~1 mg/mL) in the mobile phase solvent.

-

Instrumentation:

-

Column: Chiralcel OD-H or similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 254 nm (due to the phenyl group).

-

Temperature: 25 °C.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times (t_R).

-

Quantification: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Table 1: Hypothetical Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Molar Ratio (%) |

| (R)-Enantiomer | 8.54 | 125,000 | 25 |

| (S)-Enantiomer | 10.21 | 375,000 | 75 |

| Total | - | 500,000 | 100 |

| % ee | - | - | 50% (in favor of S) |

NMR Spectroscopy with Chiral Derivatizing Agents